molecular formula C12H11NO2 B2363900 2-Methyl-5-phenylfuran-3-carboxamide CAS No. 161115-05-5; 175276-57-0

2-Methyl-5-phenylfuran-3-carboxamide

Cat. No.: B2363900
CAS No.: 161115-05-5; 175276-57-0
M. Wt: 201.225
InChI Key: ADGOHRSLARPRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylfuran-3-carboxamide is a furan-derived carboxamide compound characterized by a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxamide moiety at the 3-position of the furan ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol.

Properties

IUPAC Name

2-methyl-5-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGOHRSLARPRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-methyl-5-phenylfuran-3-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties Reference
This compound (Target) C₁₂H₁₁NO₂ 201.22 Phenyl, methyl, carboxamide Moderate lipophilicity; limited solubility due to lack of polar groups N/A
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide C₁₂H₁₂N₂O₂ 216.24 4-Aminophenyl, methyl, carboxamide Enhanced water solubility due to -NH₂; potential H-bonding interactions
2-(4-Fluorophenyl)-N-methyl-6-(trifluoroethylamino)furo[2,3-b]pyridine-3-carboxamide Not provided ~552 (M+H) 4-Fluorophenyl, trifluoroethylamino, furopyridine core High lipophilicity (fluorine/trifluoromethyl); metabolic stability
5-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxamide C₂₈H₂₃F₄N₃O₃ 552.5 Bicyclopentyl, 4-fluorophenyl, trifluoropropyl Steric bulk improves target specificity; fluorine enhances bioavailability

Key Observations:

Substituent Effects on Solubility: The 4-aminophenyl group in N-(4-Aminophenyl)-5-methylfuran-3-carboxamide introduces a polar amine (-NH₂), enhancing aqueous solubility compared to the non-polar phenyl group in the target compound .

Metabolic Stability :

  • Trifluoromethyl (-CF₃) and bicycloalkyl groups (e.g., bicyclo[1.1.1]pentane) in furopyridine derivatives resist oxidative metabolism, extending half-life in vivo . The target compound lacks such groups, suggesting shorter metabolic retention.

Biological Activity :

  • Furopyridine carboxamides with fluorinated substituents () are often designed as kinase inhibitors or protease antagonists, leveraging fluorine’s electronegativity for target binding . The simpler furan-carboxamide scaffold (target) may lack comparable potency but serves as a versatile intermediate for further derivatization.

Synthetic Complexity :

  • The target compound’s synthesis is likely simpler than furopyridine analogs, which require multi-step functionalization (e.g., introducing bicycloalkyl or trifluoropropyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.